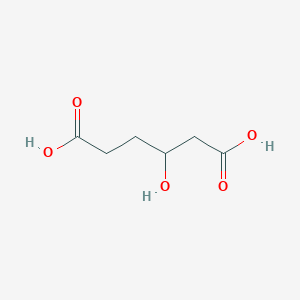

3-Hydroxyhexanedioic acid

説明

Association with Inborn Errors of Metabolism

3-Hydroxyhexanedioic acid is a key intermediate in the metabolism of fatty acids. scbt.com Its accumulation in bodily fluids is often indicative of underlying inborn errors of metabolism, particularly those affecting fatty acid oxidation and organic acid metabolism. nih.govsigmaaldrich.com

Increased urinary excretion of this compound is a recognized feature of several fatty acid oxidation (FAO) disorders. chemicalbook.comnih.gov These genetic conditions impair the body's ability to break down fatty acids for energy, leading to the accumulation of specific metabolites. healthmatters.ionih.gov

One of the most common FAO disorders is Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. clevelandclinic.orgorpha.net In individuals with MCAD deficiency, the impaired activity of the MCAD enzyme leads to a bottleneck in the breakdown of medium-chain fatty acids. nih.govclevelandclinic.org This results in the increased production and excretion of various dicarboxylic acids, including this compound. nih.govcambridge.org However, it's important to note that while elevated levels of 3-hydroxydicarboxylic acids are seen in dicarboxylic aciduria, this alone is not a definitive criterion for a defect in 3-hydroxyacyl-CoA dehydrogenases. nih.gov In MCAD deficiency, a characteristic pattern is observed with lower ratios of this compound (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10). nih.gov

| Disorder | Associated Gene | Key Metabolic Feature |

| Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | ACADM | Impaired breakdown of medium-chain fatty acids, leading to accumulation of metabolites like octanoylcarnitine. clevelandclinic.orgbabydetect.com |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | HADHA | Defective beta-oxidation of long-chain fatty acids. nih.govnih.gov |

Organic acidemias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in the blood and urine. cocukmetabolizma.com this compound can be elevated in some of these conditions, reflecting disruptions in amino acid and fatty acid metabolism.

Glutaric Aciduria: While 3-hydroxyglutaric acid is the primary biomarker for glutaric aciduria type 1, a disorder of lysine (B10760008) and tryptophan metabolism, alterations in dicarboxylic acid metabolism can also be observed. cocukmetabolizma.commetabolon.comnih.govbiocrates.comnih.gov In some cases of glutaric aciduria, elevated levels of other organic acids, including dicarboxylic acids, may be present. cambridge.org

Propionic Acidemia: This disorder is caused by a deficiency of the enzyme propionyl-CoA carboxylase, leading to the accumulation of propionic acid and its metabolites. nih.govmetabolic.ie While the primary diagnostic markers are elevated 3-hydroxypropionic acid and methylcitrate, complex metabolic disturbances can sometimes lead to a more general dicarboxylic aciduria. nih.govhealthmatters.io

| Disorder | Deficient Enzyme | Primary Biomarkers |

| Glutaric Aciduria Type 1 | Glutaryl-CoA dehydrogenase | 3-hydroxyglutaric acid, glutaric acid metabolon.combiocrates.com |

| Propionic Acidemia | Propionyl-CoA carboxylase | 3-hydroxypropionic acid, methylcitrate nih.govmetabolic.ie |

The accumulation of this compound can also provide insights into mitochondrial dysfunction. healthmatters.io Mitochondria are the primary sites of fatty acid beta-oxidation, and any impairment in their function can lead to a backlog in this metabolic pathway. hmdb.ca This can result in the increased shunting of fatty acids towards alternative pathways like omega-oxidation, leading to the formation and excretion of dicarboxylic acids, including this compound. nih.govbiorxiv.org Therefore, elevated levels of this compound can be a secondary marker for a variety of mitochondrial disorders where fatty acid metabolism is compromised. healthmatters.io

Clinical Significance in Disease Biomarker Discovery

Beyond its role in inherited metabolic diseases, this compound is emerging as a significant biomarker in other clinical contexts, including oncology and the assessment of specific metabolic states.

Recent research has highlighted the potential of this compound as a predictive biomarker for the efficacy of chemotherapy in pancreatic cancer. nih.govnih.gov Pancreatic cancer is notoriously difficult to treat, and resistance to standard chemotherapy regimens like gemcitabine (B846) is a major obstacle. nih.govpancreaticcancer.org.uk

A 2020 study published in Frontiers in Oncology investigated the metabolic profiles of gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer models. nih.govnih.gov The researchers found that the levels of this compound, along with other metabolites, were significantly different between the two groups. nih.gov This suggests that baseline levels of this compound could potentially predict how a patient's tumor will respond to gemcitabine-based therapy. nih.gov This finding opens the door for developing personalized treatment strategies for pancreatic cancer patients. nyulangone.org

| Cancer Type | Chemotherapy Agent | Potential Biomarker Role of this compound |

| Pancreatic Cancer | Gemcitabine | Predictive indicator of treatment efficacy nih.govnih.govnih.gov |

The excretion of this compound is also influenced by specific metabolic states, most notably fasting. chemicalbook.comlookchem.com During periods of fasting, the body's reliance on fatty acids for energy increases significantly. biorxiv.org This leads to an upregulation of fatty acid oxidation pathways, including omega-oxidation, which results in increased production and urinary excretion of dicarboxylic acids. nih.govnih.govnih.gov

Studies have shown a direct correlation between the duration of fasting and the urinary levels of this compound and its lactone form. nih.gov This physiological response underscores the compound's role as a marker of metabolic stress and adaptation to changes in energy availability.

Structure

3D Structure

特性

IUPAC Name |

3-hydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMYDHIQVMMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864488 | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14292-29-6 | |

| Record name | 3-Hydroxyadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biological Roles of 3 Hydroxyhexanedioic Acid

Endogenous Formation and Catabolism

The formation of 3-hydroxyhexanedioic acid in the body is intricately linked to the breakdown of fats. It arises from pathways that handle both typical and excessive fatty acid loads.

Role as a Metabolite in Fatty Acid Oxidation

Fatty acid oxidation is a major energy-generating process. This compound emerges as a metabolite when these pathways are active, particularly under conditions of increased fat breakdown, such as fasting, or when certain metabolic pathways are impaired. nih.govebi.ac.uk

Beta-oxidation is the primary mitochondrial process for breaking down fatty acids. wikipedia.org In this spiral pathway, fatty acids are shortened by two carbons in each cycle, producing acetyl-CoA. wikipedia.org When dicarboxylic acids undergo beta-oxidation, 3-hydroxyhexanedioyl-CoA is formed as an intermediate. hmdb.capathbank.org For instance, after a dicarboxylic acid is activated to its coenzyme A (CoA) derivative, it enters the beta-oxidation spiral. The process involves dehydrogenation, hydration, and a second dehydrogenation, leading to a 3-ketoacyl-CoA intermediate. wikipedia.orgreactome.org Specifically, the enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. nih.gov In the context of dicarboxylic acid metabolism, this leads to the formation of intermediates like 3-hydroxyhexanedioyl-CoA, which are then further processed in the pathway. hmdb.capathbank.org

While beta-oxidation is the main pathway, omega (ω)-oxidation serves as an alternative route, particularly for medium-chain fatty acids or when beta-oxidation is defective. wikipedia.org This pathway involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. wikipedia.org A key proposal for the origin of urinary 3-hydroxy dicarboxylic acids is the ω-oxidation of 3-hydroxy fatty acids. nih.govebi.ac.uk This process begins when 3-hydroxy fatty acids, which may be products of incomplete mitochondrial beta-oxidation, are transported to the smooth endoplasmic reticulum where ω-oxidation enzymes are located. wikipedia.orgnih.gov

The pathway proceeds as follows:

Hydroxylation: A cytochrome P450 enzyme, such as CYP4F11 in human liver, adds a hydroxyl group to the ω-carbon of a 3-hydroxy fatty acid. nih.gov

Oxidation: The new hydroxyl group is oxidized first to an aldehyde by an alcohol dehydrogenase. wikipedia.org

Final Oxidation: The aldehyde group is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming a 3-hydroxy dicarboxylic acid. wikipedia.org

Research has shown that human liver microsomes can convert 3-hydroxystearate (B1262300) and 3-hydroxypalmitate (B1262271) into their corresponding ω-hydroxylated metabolites, which are precursors to long-chain 3-hydroxy dicarboxylic acids. nih.gov These longer-chain 3-hydroxy dicarboxylic acids can then be shortened via beta-oxidation to yield medium-chain products like this compound. nih.gov

Intermediacy in Dicarboxylic Acid Degradation

This compound is a direct intermediate in the catabolism of longer-chain dicarboxylic acids. nih.gov Dicarboxylic acids, formed via ω-oxidation, are primarily broken down in peroxisomes through beta-oxidation. nih.gov As these longer dicarboxylic acids (e.g., 3-hydroxydecanedioic acid, 3-hydroxyoctanedioic acid) are sequentially shortened, this compound (a C6 dicarboxylic acid) is produced. nih.gov The presence of 3-hydroxyadipic acid and its derivative, 3-hydroxyadipic acid 3,6-lactone, in urine suggests that the peroxisomal beta-oxidation of dicarboxylic acids can proceed at least to the level of adipic acid. nih.gov This subsequent degradation of adipic acid can potentially lead to the formation of succinic acid, an anaplerotic substrate that can replenish intermediates in the citric acid cycle. ebi.ac.uknih.gov

Table 1: Key Enzymes and Metabolites in the Formation of this compound

| Process | Key Enzyme(s) | Precursor(s) | Product(s) / Intermediate(s) |

|---|---|---|---|

| Omega-Oxidation | Cytochrome P450 (e.g., CYP4F11), Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 3-Hydroxy Fatty Acids (e.g., 3-Hydroxypalmitate) | Long-chain 3-Hydroxy Dicarboxylic Acids |

| Beta-Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Longer-chain 3-Hydroxy Dicarboxylic Acids | This compound, 3-hydroxyhexanedioyl-CoA |

Enantiomeric Configuration in Biological Systems (e.g., L-enantiomer in human urine)

Chemical compounds with a chiral center can exist in different spatial arrangements known as enantiomers. Using a method involving gas chromatography-mass spectrometry and asymmetric synthesis, it has been demonstrated that the this compound excreted in human urine is composed of at least 95% of the L-enantiomer. ebi.ac.ukresearchgate.net This high stereospecificity supports the hypothesis that dicarboxylic acids are degraded by the standard beta-oxidation pathway, which is known to process specific stereoisomers of hydroxylated intermediates. ebi.ac.uk

Biotransformation and Microbial Metabolism

Beyond its role in human metabolism, this compound is a significant intermediate in microbial biotechnology, particularly in engineered pathways for producing valuable chemicals. researchgate.netacs.org Scientists have engineered microorganisms like Corynebacterium glutamicum and Escherichia coli to produce adipic acid, a precursor to nylon, via a reverse β-oxidation pathway. acs.orgnih.gov

In these engineered systems, acetyl-CoA and succinyl-CoA are condensed to start the pathway. nih.gov The introduction of a heterologous 3-hydroxyadipyl-CoA dehydrogenase leads to the successful biosynthesis and secretion of 3-hydroxyadipic acid as a key intermediate. researchgate.netnih.gov In some engineered strains, this compound can accumulate, highlighting its position as a central building block in the synthetic pathway. acs.org Further enzymatic steps, involving a hydratase and a reductase, are required to convert 3-hydroxyadipic acid into the final product, adipic acid. researchgate.netacs.org Additionally, wild-type strains of Gluconobacter oxydans have been used for the whole-cell biotransformation of 1,6-hexanediol (B165255) to adipic acid, a process that also involves dicarboxylic acid intermediates. researchgate.net

Role in Polymer Biodegradation (e.g., Adipic Acid, Nylon Metabolite)

This compound emerges as a key intermediate in the biodegradation of adipic acid, a primary component of synthetic polymers like nylon-6,6. researchgate.netethz.ch The degradation of nylon can release its monomer constituents, including adipic acid, into the environment. mdpi.com Certain microorganisms have evolved pathways to metabolize adipic acid, and in this process, this compound is formed.

The metabolic breakdown of adipic acid is thought to proceed via a pathway similar to the β-oxidation of fatty acids. ethz.ch The detection of 3-hydroxyadipic acid and its lactone form (3-hydroxyadipic acid 3,6-lactone) in urine samples following the administration of adipic acid provides evidence for this metabolic route. wikipedia.org This suggests that adipic acid can undergo at least one round of peroxisomal β-oxidation, leading to the formation of 3-hydroxyadipic acid, which can then be further metabolized. wikipedia.org The involvement of this compound underscores its role in the environmental breakdown and biological processing of synthetic polymer-derived waste. researchgate.net

Table 1: this compound in Polymer Biodegradation

| Polymer/Precursor | Metabolic Process | Role of this compound | Organism/System Context |

|---|---|---|---|

| Adipic Acid (Nylon Monomer) | Peroxisomal β-oxidation | Metabolic Intermediate | Observed in human and mouse metabolism |

Microbial Production as a Metabolic Intermediate

In the field of metabolic engineering, this compound is a crucial intermediate in the microbial biosynthesis of valuable chemicals, most notably adipic acid. scispace.commdpi.com Scientists have successfully engineered various microorganisms, including Escherichia coli and Corynebacterium glutamicum, to produce adipic acid from renewable feedstocks like glucose. mdpi.com These engineered pathways often utilize a "reverse β-oxidation" strategy. mdpi.com

In this synthetic pathway, acetyl-CoA and succinyl-CoA are condensed to form a C6 backbone. Subsequent enzymatic reactions, including reduction, dehydration, and hydrogenation, convert the initial condensation product into adipic acid. 3-Hydroxyadipyl-CoA is a key intermediate in this chain of reactions.

Research has demonstrated that by introducing specific heterologous enzymes, such as 3-hydroxyadipyl-CoA dehydrogenase, engineered microbes can successfully synthesize and even secrete this compound into the culture medium. mdpi.com This highlights its stable role as a metabolic intermediate that can be isolated, confirming the functionality of the engineered pathway. mdpi.com A variety of microorganisms have been identified or modified for their capacity to produce this compound.

Table 2: Microbial Production of this compound

| Microorganism | Metabolic Pathway | Precursors | Product/Intermediate |

|---|---|---|---|

| Corynebacterium glutamicum | Engineered Reverse β-oxidation | Acetyl-CoA, Succinyl-CoA | 3-Hydroxyadipic acid (secreted) |

| Escherichia coli | Engineered Reverse β-oxidation | Acetyl-CoA, Succinyl-CoA | 3-Hydroxyadipyl-CoA |

| Pseudomonas sp. | Patented production method | Not specified | 3-Hydroxyadipic acid |

Degradation Product of Xenobiotics (e.g., Herbicides)

This compound is also formed during the breakdown of certain xenobiotics, which are compounds foreign to a biological system, such as pesticides and industrial chemicals. scispace.comamegroups.cn Its formation is a key step in the detoxification and mineralization of these environmental pollutants.

Notably, this compound has been identified as a primary degradation product of triketone herbicides, including mesotrione (B120641) and sulcotrione. scispace.com Electrochemical degradation processes designed to remediate these pesticides break down their complex structures into simpler, less harmful compounds, with this compound being one of the resulting aliphatic acids. scispace.com

Furthermore, metabolic pathway databases indicate that this compound is an intermediate in the biodegradation pathway of Bisphenol A (BPA), a widespread industrial chemical. amegroups.cn The ability of microorganisms to metabolize such recalcitrant compounds into smaller molecules like this compound is a critical component of bioremediation processes that aim to clean up contaminated environments.

Table 3: this compound as a Xenobiotic Degradation Product

| Xenobiotic Compound | Degradation Process | Role of this compound |

|---|---|---|

| Mesotrione (Herbicide) | Electrochemical Degradation | Identified Aliphatic Acid Product |

| Sulcotrione (Herbicide) | Electrochemical Degradation | Identified Aliphatic Acid Product |

Pathophysiological Implications and Clinical Relevance

Clinical Significance in Disease Biomarker Discovery

Diagnostic Utility in Non-Ketotic Dicarboxylic Aciduria

Non-ketotic dicarboxylic aciduria is a key biochemical feature of several inborn errors of fatty acid metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This condition arises from an inability to properly break down fatty acids for energy, leading to the accumulation and excretion of dicarboxylic acids in the urine without the concurrent production of ketones. Within the profile of urinary organic acids, 3-hydroxyhexanedioic acid, also known as 3-hydroxyadipic acid (3OHDC6), serves as a significant, albeit complex, diagnostic marker. nih.govresearchgate.net

Dicarboxylic aciduria, in general, occurs when the primary pathway of fatty acid beta-oxidation is inhibited or when there is increased mobilization of fatty acids. nih.gov Under these conditions, an alternative pathway, omega-oxidation, becomes more active, leading to the formation of dicarboxylic acids. nih.gov The compound this compound is a subsequent metabolite, originating from the omega-oxidation of 3-hydroxy fatty acids. nih.gov While its presence in elevated amounts is indicative of a disruption in fatty acid metabolism, its diagnostic utility lies not in its absolute concentration but in its relative abundance compared to other related metabolites. nih.gov An increased excretion of 3-hydroxydicarboxylic acids is observed in all patients with dicarboxylic aciduria, making it an inadequate standalone criterion for diagnosing a specific defect in 3-hydroxyacyl-CoA dehydrogenases. nih.gov

Detailed Research Findings

The primary diagnostic value of this compound is realized through the analysis of metabolite ratios, which can help differentiate between various underlying enzymatic defects that present with non-ketotic dicarboxylic aciduria. nih.gov

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In patients with MCAD deficiency, the block in beta-oxidation affects the breakdown of medium-chain fatty acids. This leads to a characteristic urinary profile where patients exhibit lower ratios of this compound (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) relative to 3-hydroxydecanedioic acid (3OHDC10). nih.gov This pattern is consistent with the decreased activity of the MCAD enzyme. nih.gov

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: In contrast, patients with LCHAD deficiency have a defect in the processing of long-chain 3-hydroxyacyl-CoAs. This results in a different urinary signature, characterized by increased ratios of this compound (3OHDC6) and 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10). nih.gov The analysis of these metabolite ratios is a more useful indicator for suspecting LCHAD deficiency than the absolute levels of any single 3-hydroxydicarboxylic acid. nih.gov

Differentiation from Other Conditions: The ratio of this compound to its non-hydroxylated counterpart, adipic acid, also provides diagnostic clues. For instance, a very low ratio of 3-hydroxyadipic acid to adipic acid (e.g., <0.02) is a distinguishing feature of dicarboxylic aciduria induced by the ingestion of medium-chain triglycerides (MCT), which is important for differential diagnosis. researchgate.net Furthermore, a derivative, 3-hydroxyadipic acid 3,6-lactone, is consistently found in urine, and its ratio to adipic acid can also help in distinguishing between different causes of non-ketotic dicarboxylic aciduria. nih.govchemfont.ca

The following tables summarize the key research findings on the diagnostic utility of these metabolite ratios.

Table 1: Ratios of 3-Hydroxydicarboxylic Acids in Differentiating Fatty Acid Oxidation Disorders

| Condition | Ratio of this compound (3OHDC6) to 3-Hydroxydecanedioic Acid (3OHDC10) | Ratio of 3-Hydroxydodecanedioic Acid (3OHDC12) to 3-Hydroxydecanedioic Acid (3OHDC10) |

| MCAD Deficiency | Lower | - |

| LCHAD Deficiency | Higher | Higher |

| Normal Profile (Fasting Controls) | Normal | Normal |

| Data sourced from research on urinary 3-hydroxydicarboxylic acids in metabolic disorders. nih.gov |

Table 2: Differentiating Inborn Errors from MCT-Induced Dicarboxylic Aciduria

| Feature | Inborn Errors of Metabolism (e.g., MCAD, LCHAD) | MCT-Induced Dicarboxylic Aciduria |

| Ratio of 3-Hydroxyadipic Acid to Adipic Acid | Varies by specific defect | Low (<0.02) |

| Data sourced from studies comparing dicarboxylic aciduria patterns. researchgate.net |

Advanced Synthesis and Production Methodologies for 3 Hydroxyhexanedioic Acid

Biotechnological and Metabolic Engineering Approaches

Metabolic engineering of microorganisms has emerged as a powerful strategy for the de novo synthesis of 3-hydroxyhexanedioic acid. This involves the rational design and implementation of synthetic metabolic pathways in microbial hosts, redirecting their cellular machinery towards the production of the target molecule.

Engineered microbial fermentation systems are central to the biotechnological production of this compound. These systems utilize genetically modified microorganisms as cell factories to convert simple, renewable feedstocks into the desired chemical product.

A key advantage of microbial fermentation is the ability to utilize abundant and renewable feedstocks, with glucose being a primary substrate. nih.govnih.govresearchgate.netbohrium.com The metabolic pathways for glucose utilization are well-characterized in many industrial microorganisms, providing a robust platform for engineering. nih.govnih.gov Through glycolysis, glucose is converted into central metabolic intermediates like acetyl-CoA and succinyl-CoA, which can serve as precursors for the synthesis of this compound. nih.govwikipedia.org

Beyond glucose, research is ongoing to expand the substrate range to include other sugars derived from lignocellulosic biomass, such as xylose. nih.govresearchgate.net This would further enhance the economic and environmental sustainability of the production process by enabling the use of non-food agricultural and forestry residues.

| Substrate | Host Organism | Potential Precursors |

| Glucose | Escherichia coli, Corynebacterium glutamicum | Acetyl-CoA, Succinyl-CoA |

| Xylose | Corynebacterium glutamicum | Acetyl-CoA, Succinyl-CoA |

| Glycerol | Escherichia coli | Acetyl-CoA |

The choice of microbial host, or chassis, is critical for the successful implementation of a synthetic metabolic pathway. Escherichia coli and Corynebacterium glutamicum are two of the most well-established and widely used microorganisms in industrial biotechnology.

Escherichia coli is a versatile and genetically tractable host that has been engineered for the production of a wide array of chemicals. nih.govgoogle.comgoogle.com Its rapid growth, well-understood genetics, and the availability of a vast molecular biology toolbox make it an attractive chassis for prototyping and optimizing synthetic pathways. nih.govnih.gov

Corynebacterium glutamicum is a Gram-positive bacterium renowned for its industrial-scale production of amino acids. sciepublish.commdpi.com It is considered "generally regarded as safe" (GRAS) and possesses a robust metabolism capable of high-flux production. researchgate.net This organism has been successfully engineered to produce various organic acids, and its cellular machinery is well-suited for the synthesis of dicarboxylic acids from renewable feedstocks. sciepublish.commdpi.comkobe-u.ac.jp

| Host Organism | Key Characteristics |

| Escherichia coli | Fast growth, extensive genetic tools, well-characterized metabolism. nih.govgoogle.comgoogle.com |

| Corynebacterium glutamicum | GRAS status, high-flux metabolism, industrial-scale production history. researchgate.netsciepublish.commdpi.com |

The efficiency of a synthetic metabolic pathway is heavily dependent on the precise control of gene expression. eurekalert.org Genetic circuits are designed to regulate the timing and level of expression of the enzymes involved in the production pathway. eurekalert.orgresearchgate.net This includes the use of promoters of varying strengths to balance metabolic flux and avoid the accumulation of toxic intermediates. sciepublish.com

Furthermore, codon optimization of heterologous genes is often necessary to ensure efficient translation and protein folding in the host organism. The selection and engineering of enzymes with high catalytic efficiency and substrate specificity are also crucial for maximizing product yield and minimizing the formation of byproducts. nih.govnih.govresearchgate.net

The design of novel synthetic pathways and the redirection of metabolic flux are core principles of metabolic engineering for the production of this compound.

The reverse β-oxidation pathway has emerged as a promising strategy for the synthesis of dicarboxylic acids. google.comnih.gov This pathway essentially reverses the natural fatty acid degradation process to build carbon chains. google.comnih.gov In the context of this compound synthesis, a key step is the condensation of a C4-dicarboxyl-CoA with acetyl-CoA.

The pathway can be initiated with the condensation of succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA, a reaction catalyzed by the enzyme 3-oxoadipyl-CoA thiolase. wikipedia.orgqmul.ac.ukyeastgenome.org Subsequently, the 3-oxoadipyl-CoA is reduced to 3-hydroxyadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase. chalmers.segenome.jpnih.gov This intermediate is a direct precursor to this compound.

Engineering this pathway in microbial hosts involves the overexpression of the necessary enzymes and the knockout of competing pathways to redirect carbon flux towards the desired product. google.comnih.gov For instance, research has demonstrated the functional expression of this pathway in Corynebacterium glutamicum, leading to the detection of 3-hydroxyadipate. chalmers.se

| Enzyme | Reaction |

| 3-Oxoadipyl-CoA thiolase | Succinyl-CoA + Acetyl-CoA → 3-Oxoadipyl-CoA + CoA wikipedia.orgqmul.ac.ukyeastgenome.org |

| 3-Hydroxyacyl-CoA dehydrogenase | 3-Oxoadipyl-CoA + NAD(P)H + H⁺ → (S)-3-Hydroxyadipyl-CoA + NAD(P)⁺ chalmers.segenome.jpnih.gov |

Synthetic Pathways and Metabolic Flux Redirection

Biosynthesis from Acetyl-CoA and Succinyl-CoA

The biosynthesis of this compound can be achieved through a reverse β-oxidation pathway, a synthetic route engineered in various microorganisms for the production of dicarboxylic acids. This pathway initiates with the condensation of two key metabolic intermediates: acetyl-CoA and succinyl-CoA.

The process is initiated by the enzyme β-ketoadipyl-CoA thiolase, which catalyzes the Claisen condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA. Subsequently, the enzyme 3-hydroxyadipyl-CoA dehydrogenase facilitates the reduction of the keto group in 3-oxoadipyl-CoA to a hydroxyl group, yielding 3-hydroxyadipyl-CoA. The final step to obtain this compound involves the hydrolysis of the thioester bond in 3-hydroxyadipyl-CoA, a reaction that can be catalyzed by a thioesterase.

This biosynthetic route is a key part of engineered metabolic pathways aimed at producing adipic acid, with this compound being a crucial intermediate. The efficiency of this pathway is dependent on the activity and specificity of the involved enzymes, particularly the 3-hydroxyadipyl-CoA dehydrogenase.

| Step | Reactants | Enzyme | Product |

| 1 | Acetyl-CoA + Succinyl-CoA | β-Ketoadipyl-CoA thiolase | 3-Oxoadipyl-CoA |

| 2 | 3-Oxoadipyl-CoA | 3-Hydroxyadipyl-CoA dehydrogenase | 3-Hydroxyadipyl-CoA |

| 3 | 3-Hydroxyadipyl-CoA | Thioesterase | This compound |

Derivation from D-Glucaric Acid and Lysine (B10760008) Pathways

Alternative biosynthetic and chemo-catalytic pathways for producing this compound leverage naturally occurring metabolic routes, such as those for D-glucaric acid and lysine.

D-Glucaric Acid Pathway: D-glucaric acid, a top value-added chemical from biomass, can be catalytically converted to adipic acid derivatives. A key intermediate in this process is 3-iodoadipic acid (3-IAA), which is formed through hydrodeoxygenation of D-glucaric acid. This intermediate can then be efficiently converted to 3-hydroxyadipic acid (3-HAA). This chemo-catalytic route provides a promising avenue for the sustainable production of this compound from renewable resources.

Lysine Degradation Pathway: The metabolic degradation of L-lysine in many organisms proceeds through the formation of α-aminoadipic acid and subsequently 3-oxoadipic acid. While the direct conversion of lysine degradation intermediates to this compound is not a primary natural pathway, the structural similarity of these intermediates makes them attractive precursors for engineered biosynthetic routes. For instance, the 3-oxoadipate (B1233008) generated from lysine catabolism could potentially be reduced to 3-hydroxyadipate through the action of a suitable reductase enzyme.

| Precursor | Key Intermediate | Potential Product | Pathway Type |

| D-Glucaric Acid | 3-Iodoadipic acid | This compound | Chemo-catalytic |

| L-Lysine | 3-Oxoadipic acid | This compound | Biosynthetic (engineered) |

Biocatalysis and Enzymatic Conversion Strategies

Biocatalysis offers a highly specific and efficient means of producing this compound through targeted enzymatic reactions. These strategies often focus on the conversion of readily available precursors using isolated enzymes or whole-cell biocatalysts.

Enzymatic Reduction of Oxoadipyl Intermediates

A key biocatalytic strategy involves the reduction of oxoadipyl intermediates, such as 3-oxoadipic acid (also known as 3-oxoadipate). In proposed biosynthetic pathways for adipic acid, 3-oxoadipate is an intermediate that can be reduced to form 3-hydroxyadipate. This reduction is purportedly catalyzed by an enzyme referred to as 3-oxoadipate reductase. However, it is noted that direct evidence confirming this specific enzymatic reaction has been limited, and the enzyme itself is not well-characterized. Despite this, the theoretical potential of this enzymatic step remains a focus for metabolic engineering efforts. The reaction would involve the conversion of the ketone group at the C3 position of 3-oxoadipic acid to a hydroxyl group, a classic oxidoreductase-catalyzed reaction.

Hydratase and Dehydrogenase Catalysis

The enzymatic activities of hydratases and dehydrogenases are central to several potential synthesis routes for this compound.

Hydratases: These enzymes (EC 4.2.1.x) catalyze the addition of water to a carbon-carbon double bond. In the context of this compound synthesis, a hydratase could be employed to introduce a hydroxyl group at the C3 position of a precursor molecule containing a double bond, such as 2,3-dehydroadipyl-CoA. This is a crucial step in some engineered reverse β-oxidation pathways. Fatty acid hydratases, in particular, are versatile catalysts for the hydroxylation of fatty acids and could potentially be engineered to act on dicarboxylic acid precursors.

| Enzyme Class | Catalyzed Reaction | Relevance to this compound Synthesis |

| Hydratase | Addition of water to a C=C double bond | Introduction of the hydroxyl group at the C3 position of a precursor. |

| Dehydrogenase | Reversible oxidation of a hydroxyl group to a keto group | Reduction of a 3-oxo intermediate to form the 3-hydroxy group. |

Chemical and Chemo-Enzymatic Synthesis Routes

In addition to purely biological methods, chemical and chemo-enzymatic approaches provide alternative and often complementary strategies for the synthesis of this compound.

Conversion from Related Adipic Acid Derivatives (e.g., 3-Iodoadipic Acid)

A notable chemical synthesis route involves the conversion of adipic acid derivatives. One such precursor is 3-iodoadipic acid. This compound can be derived from D-glucaric acid through a hydrodeoxygenation process. The resulting 3-iodoadipic acid serves as a platform molecule that can be efficiently converted into 3-hydroxyadipic acid. This conversion represents a promising chemical pathway to this compound, particularly as it can originate from a renewable biomass source. The transformation of the iodo- group to a hydroxyl group can be achieved through nucleophilic substitution reactions.

Hydration Reactions of Unsaturated Dicarboxylic Acids (e.g., trans-3-Hexenedioic Acid)

The synthesis of this compound can be conceptually achieved through the hydration of an unsaturated precursor such as trans-3-hexenedioic acid. This reaction involves the addition of a water molecule across the carbon-carbon double bond, introducing a hydroxyl group. While direct chemical hydration of such molecules can be challenging and may lack selectivity, enzymatic catalysis presents a promising and stereospecific alternative.

Enzymes known as hydratases, or hydro-lyases (EC 4.2.1), catalyze the addition of water to double bonds. nih.gov A particularly relevant class of these enzymes are the fatty acid hydratases (FAHs), which have been shown to hydrate (B1144303) various unsaturated fatty acids. nih.govmdpi.com For instance, oleate (B1233923) hydratase (EC 4.2.1.53) facilitates the conversion of oleic acid to (R)-10-hydroxystearic acid. nih.gov

The substrate specificity of fatty acid hydratases is a critical factor. Research has indicated several requirements for a substrate to be efficiently hydrated by these enzymes, including the presence of a free carboxyl group, a cis-configuration of the double bond, a minimum chain length, and a specific distance between the carboxyl group and the double bond. nih.govmdpi.com While trans-3-hexenedioic acid is a dicarboxylic acid and possesses a trans-double bond, the potential for protein engineering to alter and expand the substrate scope of hydratases is an active area of research. nih.govacs.org By modifying the active site, it may be possible to develop a biocatalyst that can efficiently hydrate unsaturated dicarboxylic acids like trans-3-hexenedioic acid.

The table below summarizes the general characteristics of fatty acid hydratases, which could potentially be engineered for the target reaction.

| Enzyme Class | Typical Substrate | Key Reaction | Potential for Engineering |

| Fatty Acid Hydratases (e.g., Oleate Hydratase) | Unsaturated fatty acids (e.g., oleic acid) | Addition of water to a C=C double bond | High, for altered substrate specificity and reaction conditions |

While the direct enzymatic hydration of trans-3-hexenedioic acid to this compound is not yet a widely documented industrial process, the principles of biocatalysis with hydratases provide a strong foundation for future development in this area.

Sustainable Chemical Processes for Adipic Acid Precursors

The production of adipic acid, a major commodity chemical primarily used in the synthesis of nylon, is currently dominated by petroleum-based processes that have a significant environmental footprint. researchgate.netupbiochemicals.com Consequently, there is substantial research interest in developing sustainable routes to adipic acid and its precursors from renewable feedstocks. nih.govxmu.edu.cn this compound is a key potential precursor in these bio-based pathways.

A significant advancement in this field is the use of microbial fermentation to convert renewable resources, such as glucose derived from biomass, into valuable C6 dicarboxylic acids. xmu.edu.cn Engineered microorganisms are at the heart of these processes, with metabolic pathways being redesigned to channel carbon flux towards the desired products.

One promising approach involves the use of the reverse β-oxidation pathway in genetically engineered microbes. researchgate.netresearchgate.net This pathway can be manipulated to produce a variety of dicarboxylic acids. For instance, research has demonstrated the biosynthesis of 3-hydroxyadipic acid in Corynebacterium glutamicum by expressing specific genes from this pathway. researchgate.net

A patent has also disclosed a method for producing 3-hydroxyadipic acid by culturing various microorganisms, including species from the genera Pseudomonas, Escherichia, Corynebacterium, and others. google.com This indicates the broad potential of different microbial chassis for the production of this adipic acid precursor. For example, Pseudomonas putida is a versatile host that has been engineered for the production of various organic acids, including 3-hydroxyacids. nih.govnih.gov

The table below presents a selection of microorganisms that have been identified or engineered for the production of adipic acid precursors, including this compound, from renewable feedstocks.

| Microorganism | Feedstock | Product | Relevant Pathway/Enzymes |

| Corynebacterium glutamicum | Glucose | 3-Hydroxyadipic acid | Reverse β-oxidation pathway |

| Pseudomonas putida | Various (e.g., glucose, fatty acids) | 3-Hydroxyacids, Adipic acid precursors | Engineered polyketide synthases, ω-oxidation |

| Escherichia coli | Glucose, Glycerol | Adipic acid, 3-Hydroxypropionic acid | Engineered metabolic pathways |

| Various (e.g., Alcaligenes faecalis) | Not specified | 3-Hydroxyadipic acid | Native or engineered metabolic pathways |

These biocatalytic processes offer several advantages over traditional chemical synthesis, including the use of renewable feedstocks, milder reaction conditions, and high product specificity. researchgate.netupbiochemicals.com The ongoing development of metabolic engineering and synthetic biology tools is expected to further enhance the efficiency and economic viability of producing this compound and other adipic acid precursors through sustainable means. nih.govxmu.edu.cn

Analytical Chemistry and Characterization Techniques for 3 Hydroxyhexanedioic Acid

Chromatographic Separation Methods

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful technique for the analysis of volatile and thermally stable compounds. whitman.edu For non-volatile molecules like 3-hydroxyhexanedioic acid, a chemical derivatization step is necessary to increase their volatility. theses.cz This typically involves converting the carboxylic acid and hydroxyl functional groups into less polar and more volatile esters, such as trimethylsilyl (B98337) (TMS) esters. theses.cz

Stable isotope dilution followed by selected ion-monitoring GC/MS is a well-established method for the quantitative analysis of 3-hydroxy fatty acids. nih.govnih.gov This approach uses isotopically labeled internal standards to ensure high accuracy and precision. nih.gov The separation is achieved on a capillary column, and the instrument settings, such as the temperature program, are optimized to ensure good peak shape and resolution from other metabolites. restek.com

Table 1: Illustrative GC/MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., Rxi-17Sil MS) | Provides high-resolution separation of analytes. |

| Injection Mode | Split or Splitless | Introduces the sample onto the column. Splitless mode is often used for trace analysis. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Temperature Program | Ramped (e.g., 85°C to 280°C) | Optimizes separation by controlling the volatility of compounds as they pass through the column. restek.com |

| Ionization Mode | Electron Impact (EI) | Fragments the analyte molecules for mass analysis. |

| Detector | Mass Spectrometer (e.g., Quadrupole, TOF) | Detects and identifies the fragmented ions based on their mass-to-charge ratio. |

This table provides representative parameters; specific conditions must be optimized for each application.

Liquid chromatography offers a significant advantage over GC as it often does not require derivatization, reducing sample preparation time and potential for side-product formation. theses.cz HPLC is particularly suited for analyzing a wide range of compounds with varying polarities and molecular weights. whitman.edu

For polar compounds like this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. sigmaaldrich.comsigmaaldrich.com In RP-HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. basicmedicalkey.com The elution of ionizable compounds, such as carboxylic acids, can be controlled by adjusting the pH of the mobile phase. basicmedicalkey.com HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which is effective for retaining and separating very polar compounds. sigmaaldrich.com

Table 2: Common HPLC Configurations for Polar Analyte Separation

| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, ODS silica gel) basicmedicalkey.com | Polar (e.g., unmodified silica, aminopropyl) |

| Mobile Phase | Polar (e.g., water/acetonitrile (B52724) or methanol (B129727) gradient with acid modifier like formic acid) fishersci.com | High concentration of organic solvent with a small amount of aqueous buffer (e.g., acetonitrile/ammonium formate) sigmaaldrich.com |

| Analyte Elution | Polar compounds elute first. | Nonpolar compounds elute first. |

| Typical Analytes | Broad range of moderately polar to nonpolar compounds. | Very polar and hydrophilic compounds. sigmaaldrich.com |

This table outlines general principles for the two HPLC modes.

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is the definitive tool for the detection and structural confirmation of this compound. When coupled with a chromatographic separation technique, it provides a highly sensitive and specific analytical platform.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of metabolites in complex mixtures. nih.gov Triple quadrupole (QqQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode offer exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. amazonaws.comrsc.org This allows for accurate quantification even at very low concentrations. While no specific LC-MS/MS methods for this compound are detailed in the provided results, methods for similar short-chain hydroxy acids have been successfully developed and validated. nih.gov

For qualitative analysis and identification of unknown compounds, high-resolution mass spectrometry platforms like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) are used. nih.govsemanticscholar.org These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confident identification.

Table 3: Mass Spectrometry Techniques for Analysis

| Technique | Primary Application | Key Features |

|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Quantitative Analysis | High sensitivity and specificity via MRM, ideal for targeted analysis. amazonaws.com |

| LC-QTOF/MS | Qualitative & Quantitative Analysis | High mass accuracy and resolution, used for identification and profiling of unknown compounds. semanticscholar.org |

Electron-impact (EI) ionization is commonly used in conjunction with GC/MS. nih.gov It is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation. For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of hydroxy fatty acids often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of water (H2O). libretexts.orgresearchgate.net Analysis of these fragmentation patterns provides valuable information about the molecule's structure.

The analysis of this compound is frequently integrated into broader metabolomics studies to understand metabolic phenotypes. nih.gov Both targeted and non-targeted approaches are utilized.

Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of known metabolites, including this compound. nih.govuni-wuppertal.de Highly sensitive and specific techniques like LC-MS/MS are used to measure the precise concentrations of these compounds. nih.govprodigest.eu This is useful for validating biomarkers and studying specific metabolic pathways.

Non-Targeted Metabolomics: This exploratory approach aims to capture a comprehensive snapshot of all measurable metabolites in a sample to identify global metabolic changes. prodigest.eumdpi.com High-resolution mass spectrometry platforms (e.g., LC-QTOF/MS or Orbitrap-HRMS) are employed to generate complex metabolic profiles. nih.govmdpi.com Subsequent statistical analysis can reveal previously unknown biomarkers or pathway perturbations related to a specific condition or treatment, which may include changes in the levels of this compound. mdpi.com

Sample Preparation and Derivatization Strategies

The analysis of this compound, particularly in biological matrices, necessitates robust sample preparation to isolate the analyte and derivatization to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS).

Chemical Derivatization for Enhanced Volatility and Detection (e.g., Butylation, Trimethylsilylation)

Due to its high polarity and low volatility, resulting from the presence of two carboxylic acid groups and one hydroxyl group, this compound is not well-suited for direct GC-MS analysis. colostate.edu Chemical derivatization is employed to convert these polar functional groups into less polar, more volatile ethers and esters, which exhibit better chromatographic behavior. colostate.edugcms.cz

Trimethylsilylation: This is one of the most common derivatization techniques for organic acids. gcms.cz The active hydrogens on the carboxyl and hydroxyl groups are replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. marinelipids.ca The reaction converts the carboxylic acid and alcohol functionalities into their respective TMS esters and TMS ethers. marinelipids.ca This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The identity of the trimethylsilyl derivative of 3-hydroxyadipic acid 3,6-lactone, a related compound, has been confirmed using electron-impact mass spectrometry. nih.gov

Butylation: This alkylation method involves converting the carboxylic acid groups to butyl esters. colostate.edu While various butylation methods exist, they generally offer good stability for the resulting derivatives. thieme.deresearchgate.net For instance, a method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been shown to be effective for the tert-butylation of various carboxylic acids, proceeding quickly and with high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach enhances the volatility of the acid for GC analysis. colostate.edu

The choice between trimethylsilylation and butylation depends on the specific analytical requirements, including the complexity of the sample matrix and the presence of other analytes. Both techniques improve peak shape, reduce tailing, and enhance detection sensitivity in GC-MS analysis. colostate.edunih.gov

Table 1: Common Derivatization Strategies for this compound

| Derivatization Method | Reagent Example | Functional Groups Targeted | Purpose |

|---|---|---|---|

| Trimethylsilylation | BSTFA + TMCS | Carboxyl (-COOH), Hydroxyl (-OH) | Increase volatility and thermal stability for GC-MS. gcms.cz |

| Butylation | tert-butyl acetate + Catalyst | Carboxyl (-COOH) | Increase volatility and create stable esters for GC analysis. colostate.eduorganic-chemistry.org |

Enantiomeric Separation Methodologies

This compound possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images or enantiomers, (R)-3-hydroxyhexanedioic acid and (S)-3-hydroxyhexanedioic acid. Distinguishing between these enantiomers is crucial in biological and metabolic studies, as different enantiomers can exhibit distinct biological activities.

Enantiomeric separation is typically achieved using chiral chromatography. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For acidic compounds like this compound, anion-exchange type CSPs have proven effective. chiraltech.com For example, columns based on quinine (QN) and quinidine (QD) derivatives, such as CHIRALPAK QN-AX, function via an ionic exchange mechanism between the protonated chiral selector and the anionic analytes. chiraltech.com High-performance liquid chromatography (HPLC) methods using these columns can achieve baseline resolution of acidic enantiomers. chiraltech.comnih.gov The mobile phase composition, including the type of alcohol, acid, and amine additives, is optimized to achieve the desired separation. researchgate.net

Another approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization reaction. Two-dimensional liquid chromatography, which couples an achiral and a chiral column, can also be employed for complex samples to achieve both quantification and enantioselective analysis. nih.gov

Method Validation and Analytical Performance Assessment

To ensure the reliability and accuracy of analytical data, any method developed for the quantification of this compound must undergo rigorous validation. demarcheiso17025.com This process assesses various performance characteristics according to established guidelines. researchgate.net

Linearity, Recovery, and Limits of Detection/Quantification

Linearity: The linearity of an analytical method demonstrates its ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To assess linearity, a series of calibration standards at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression is performed. The coefficient of determination (R²) is expected to be close to 1, indicating a strong linear relationship. mdpi.com

Recovery: Recovery studies are performed to determine the accuracy and efficiency of the entire analytical procedure, including sample extraction. demarcheiso17025.com This is done by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix. The percentage of the analyte recovered after the complete analytical process is calculated. Acceptable recovery rates are typically within a predefined range (e.g., 90-110%), demonstrating that the method accurately measures the amount of analyte present. mdpi.comeurofinsus.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision. mdpi.com The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com These values are crucial for determining the sensitivity of the method. They are often calculated based on the signal-to-noise ratio of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. demarcheiso17025.commdpi.com

Table 2: Representative Analytical Performance Data for Organic Acid Analysis

| Parameter | Typical Acceptance Criteria/Value | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Measures the correlation between concentration and instrument response. mdpi.com |

| Recovery (%) | 90 - 110% | Assesses the efficiency of the extraction procedure. eurofinsus.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | The lowest concentration that can be reliably detected. demarcheiso17025.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | The lowest concentration that can be accurately and precisely measured. demarcheiso17025.com |

Interlaboratory Comparison and Cross-Validation Studies

While specific interlaboratory comparison studies for this compound are not widely documented, such studies are a cornerstone of method validation for ensuring consistency and reliability across different laboratories. researchgate.net These studies involve multiple laboratories analyzing the same homogenous samples to assess the reproducibility of the analytical method. sps.nhs.uk Discrepancies in results can highlight issues with method protocols, instrumentation, or operator-dependent variables, leading to further method refinement. researchgate.net

Cross-validation involves comparing the results from a newly developed method with those from an established, validated method. nih.gov A good correlation between the two methods provides confidence in the new procedure. For organic acid analysis, this could involve comparing a new UPLC-MS/MS method with a traditional HPLC-UV method. eurofinsus.com Such comparisons are vital for demonstrating that a new method is a suitable replacement for or improvement upon an existing one, ensuring the continuity and comparability of analytical results over time. nih.gov

Advanced Applications and Industrial Relevance of 3 Hydroxyhexanedioic Acid

Material Science and Polymer Engineering

The bifunctional nature of 3-hydroxyhexanedioic acid makes it a promising candidate as a monomer in the synthesis of new polymers. The presence of a hydroxyl group in addition to the two carboxylic acid groups allows for the creation of polymers with modified characteristics compared to those synthesized from traditional dicarboxylic acids.

Role as a Bioadvantaged Monomer in Copolyamide Synthesis (e.g., PA 6,6)

While the direct incorporation of this compound as a comonomer in the synthesis of Polyamide 6,6 (PA 6,6) is not extensively documented in publicly available research, the principles of polyamide synthesis allow for the inclusion of such functionalized monomers. Polyamides like PA 6,6 are typically formed through the condensation polymerization of a diamine and a dicarboxylic acid. savemyexams.com The synthesis of PA 6,6 specifically involves hexamethylenediamine and adipic acid. google.com

The introduction of a hydroxyl-containing dicarboxylic acid like this compound into the polymerization process with hexamethylenediamine would result in a copolyamide. This "bioadvantaged" monomer could introduce new functionalities into the polymer backbone, potentially influencing its properties. The general process for creating copolyamides involves the reaction of a mixture of dicarboxylic acids with a diamine.

Table 1: Hypothetical Copolyamide Synthesis Monomers

| Monomer | Chemical Formula | Functional Groups | Role in Polymerization |

| Hexamethylenediamine | H₂N(CH₂)₆NH₂ | Amine | Diamine Monomer |

| Adipic acid | HOOC(CH₂)₄COOH | Carboxylic Acid | Dicarboxylic Acid Monomer (Standard) |

| This compound | HOOCCH(OH)(CH₂)₃COOH | Carboxylic Acid, Hydroxyl | Functionalizing Dicarboxylic Acid Comonomer |

Impact on Polymer Properties (e.g., Moisture Absorption Enhancement)

The incorporation of hydroxyl groups into the polyamide backbone is expected to significantly impact the polymer's properties, most notably its interaction with water. The amide groups in polyamides are inherently polar and contribute to moisture absorption. researchgate.net The introduction of additional hydrophilic hydroxyl groups from this compound would likely increase the polymer's capacity for moisture absorption. This is because the hydroxyl groups can form hydrogen bonds with water molecules, leading to a higher equilibrium water content in the material. nih.govresearchgate.net

Table 2: Expected Impact of this compound on Polyamide Properties

| Property | Expected Impact of this compound Incorporation | Rationale |

| Moisture Absorption | Increase | Introduction of hydrophilic hydroxyl groups. nih.gov |

| Glass Transition Temp. (Tg) | Decrease | Plasticizing effect of absorbed water. tue.nl |

| Stiffness / Modulus | Decrease | Increased chain mobility due to plasticization. tue.nl |

| Tensile Strength | Decrease | Weakening of interchain interactions. |

| Ductility / Elongation at Break | Increase | Enhanced chain mobility. |

Potential in Novel Polyester and Polyamide Development

The trifunctional nature of this compound opens avenues for the development of novel polyesters and polyamides with unique architectures. Beyond simple linear copolyamides, the hydroxyl group can be utilized for further chemical modifications or to create branched or cross-linked polymer structures.

In polyester synthesis, this compound can be reacted with diols. The hydroxyl group on the dicarboxylic acid monomer could remain as a pendant functional group, offering sites for subsequent reactions, or it could participate in the polymerization to form branched structures, depending on the reaction conditions. The development of polyesters with pendant hydroxyl groups is an area of interest for creating functional materials.

For novel polyamides, the use of this compound can lead to materials with tailored hydrophilicity and mechanical properties. The ability to control the number of hydroxyl groups by varying the comonomer feed ratio allows for fine-tuning of the final polymer characteristics. nih.gov

Environmental Remediation and Green Chemistry Initiatives

This compound also plays a role in environmental processes, from its degradation pathways to its presence in the atmosphere. Understanding these aspects is crucial for environmental remediation efforts and for advancing green chemistry principles.

Electrochemical Degradation Pathways and Byproduct Identification

The electrochemical oxidation of carboxylic acids is a promising method for wastewater treatment. While specific studies on the electrochemical degradation of this compound are scarce, research on other carboxylic and dicarboxylic acids provides insights into potential degradation mechanisms. The degradation of dicarboxylic acids by hydroxyl radicals, which can be generated electrochemically, typically proceeds through an α-H elimination step. nih.gov

The electrochemical oxidation of dicarboxylic acids on electrodes like boron-doped diamond (BDD) is known to be an effective mineralization technique, converting the organic molecules into carbon dioxide and water. researchgate.net The degradation of similar molecules, such as 3-hydroxyanthranilic acid, has been shown to produce various oxidation products, including dimers and trimers, depending on the electrochemical potential. nih.gov It is plausible that the electrochemical oxidation of this compound would proceed through the formation of radical intermediates, leading to chain cleavage and ultimately, mineralization. The identification of byproducts would likely involve techniques such as high-performance liquid chromatography and mass spectrometry.

Occurrence in Atmospheric Aerosol Chemistry

Dicarboxylic acids are recognized as significant components of atmospheric aerosols, which have impacts on climate and human health. d-nb.info These acids can be of both anthropogenic and biogenic origin and are often formed through the photooxidation of volatile organic compounds (VOCs). d-nb.info

This compound is considered a secondary organic aerosol (SOA) tracer, indicating its formation from the atmospheric oxidation of precursor compounds. copernicus.orghbku.edu.qanih.gov Specifically, it is associated with the oxidation of biogenic volatile organic compounds (BVOCs). copernicus.org The presence of such oxygenated compounds in aerosols influences their physical and chemical properties, including their ability to act as cloud condensation nuclei. The formation of SOAs is a complex process influenced by factors such as the type of precursor, atmospheric oxidants (like ozone and hydroxyl radicals), and environmental conditions. hbku.edu.qanih.govipcc.chyoutube.comnoaa.gov

Contribution to Sustainable Production of Commodity Chemicals (e.g., Adipic Acid Precursor)

This compound is emerging as a pivotal intermediate in the sustainable production of commodity chemicals, most notably as a bio-based precursor to adipic acid. Adipic acid is a C6 dicarboxylic acid of significant industrial importance, primarily used in the synthesis of nylon-6,6, as well as in the production of polyurethanes, plasticizers, and lubricants. nih.gov Traditionally, adipic acid is manufactured from petroleum-based feedstocks through energy-intensive processes that often involve harsh chemicals like concentrated nitric acid, leading to the emission of nitrous oxide, a potent greenhouse gas. nih.gov

The transition towards a bio-based economy necessitates the development of greener and more sustainable routes to such high-value chemicals. This compound represents a key node in this transition. Produced through the microbial fermentation of renewable biomass, it can be chemically converted to adipic acid. This bio-based pathway offers a more environmentally benign alternative to conventional petrochemical methods. The presence of both hydroxyl and carboxylic acid functional groups in this compound allows for various chemical transformations, making it a versatile building block. cymitquimica.com Beyond its role as a precursor to adipic acid, it can also be utilized as a monomer for the synthesis of novel polyesters and polyamides, potentially offering new materials with unique properties. guidechem.com

The production of this compound itself can be achieved through fermentation processes utilizing various microorganisms. guidechem.com This biotechnological approach allows for the use of renewable feedstocks, such as glucose and other sugars derived from non-food lignocellulosic biomass, thereby reducing the carbon footprint associated with chemical manufacturing. researchgate.netresearchgate.net The development of metabolically engineered microbial strains is a key area of research to improve the yield, titer, and productivity of this compound, making its production economically competitive with traditional methods. nih.gov

Pharmaceutical and Biotechnological Prospects

Beyond its role in the production of commodity chemicals, this compound exhibits significant potential in the pharmaceutical and biotechnological sectors. Its unique chemical structure and biological relevance open avenues for its application in medicine and advanced biomanufacturing.

Potential in Drug Efficacy Modulation and Personalized Medicine

A significant development in the pharmaceutical relevance of this compound is its identification as a potential biomarker for predicting chemotherapy efficacy. A recent pharmacometabolomics study on pancreatic cancer patients identified 3-hydroxyadipic acid, along with three other metabolites, as a potential predictive indicator for the efficacy of gemcitabine (B846), a first-line chemotherapeutic agent. nih.gov The study found that the serum levels of these metabolites were significantly different between patients who responded to gemcitabine (GEM-S) and those who were resistant (GEM-R). nih.gov This finding suggests that monitoring the levels of this compound could help in personalizing cancer treatment by identifying patients who are most likely to benefit from a specific chemotherapy regimen. nih.gov This approach is a cornerstone of personalized medicine, aiming to tailor medical treatment to the individual characteristics of each patient.

While research in this area is still emerging, the lactone form of this compound, 3-hydroxyadipic acid 3,6-lactone, is recognized as a versatile building block in drug development. guidechem.com Its utility in the synthesis of antiviral, antifungal, and anti-inflammatory drugs highlights the potential for this compound and its derivatives to contribute to the development of new therapeutic agents. guidechem.com The ability to selectively open the lactone ring allows for the introduction of various functional groups, facilitating the creation of a diverse range of drug molecules. guidechem.com

Role in Biofuel and Chemical Production from Biomass

This compound is positioned as a valuable platform chemical in the biorefinery concept, where renewable biomass is converted into a spectrum of fuels and chemicals. The production of such platform chemicals from lignocellulosic biomass, which is abundant and does not compete with food crops, is a key strategy for a sustainable bioeconomy. researchgate.netnih.gov Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin, can be pretreated and hydrolyzed to release fermentable sugars (e.g., glucose and xylose) and other organic compounds. researchgate.netmdpi.com

These biomass-derived feedstocks can then be utilized in microbial fermentation processes to produce a variety of value-added chemicals, including this compound. researchgate.netrsc.org Metabolic engineering plays a crucial role in developing microbial strains, such as Escherichia coli and Saccharomyces cerevisiae, capable of efficiently converting these renewable substrates into the desired product. nih.govfrontiersin.org By constructing and optimizing novel biosynthetic pathways, it is possible to channel the carbon flow from biomass-derived sugars towards the synthesis of this compound. frontiersin.orgrsc.org This bio-based production method is central to the development of more sustainable supply chains for both biofuels and a wide range of chemicals.

Industrial Fermentation Processes

The large-scale production of this compound relies on the development of robust and efficient industrial fermentation processes. google.com This involves cultivating specific microorganisms in large bioreactors under controlled conditions to maximize product yield and productivity. nih.gov The fermentation process can be broadly divided into two phases: a growth phase (trophophase), where the microbial biomass increases, and a production phase (idiophase), where the target chemical is synthesized. google.com

Several factors are critical for the successful industrial fermentation of dicarboxylic acids like this compound. These include the composition of the fermentation medium, pH, temperature, aeration, and agitation. nih.govgoogle.com The medium must provide all the necessary nutrients for microbial growth and product formation, with a renewable carbon source such as glucose or glycerol being a primary component. nih.gov Maintaining an optimal pH is crucial, as significant drops in pH due to acid production can inhibit microbial activity. mdpi.com

The choice of microorganism is also a key consideration. While various bacteria and yeasts can be engineered for dicarboxylic acid production, strains of Candida have been noted for their ability to produce these compounds at industrially relevant concentrations. nih.govfraunhofer.de Advances in metabolic engineering are continuously leading to the development of more efficient and robust production strains. nih.govnih.govresearchgate.net

| Parameter | Description | Relevance to this compound Production |

| Microorganism | The bacterial or yeast strain used for fermentation. | Genetically engineered strains of E. coli, S. cerevisiae, or Candida species can be developed to produce this compound. |

| Feedstock | The carbon source for the microorganism. | Renewable resources like glucose from corn or sugarcane, or sugars derived from lignocellulosic biomass. |

| Fermentation Mode | The operational strategy for the bioreactor (e.g., batch, fed-batch, continuous). | Fed-batch is commonly used to achieve high cell densities and product titers by controlling nutrient feeding. |

| pH | The acidity or alkalinity of the fermentation medium. | Must be controlled within an optimal range (e.g., 5.0-7.0) to maintain enzyme activity and cell viability. |

| Temperature | The operating temperature of the bioreactor. | Maintained at the optimal growth temperature for the specific production strain (e.g., 30-37°C). |

| Aeration | The supply of oxygen to the fermentation. | Crucial for aerobic microorganisms to ensure efficient metabolism and energy production. |

| Downstream Processing | The separation and purification of the product after fermentation. | Involves cell removal, water extraction, and purification of this compound from the broth. |

Future Research Directions and Challenges

Elucidating Undiscovered Metabolic Pathways and Regulatory Mechanisms

A primary challenge in the field is the complete elucidation of the metabolic pathways involved in the biosynthesis and degradation of 3-hydroxyhexanedioic acid. In humans, it is recognized as a derivative of 3-hydroxy fatty acid oxidation and an intermediate in the beta-oxidation of adipic acid to succinic acid. nih.govscbt.com Its presence in urine, particularly its lactone form, is associated with disordered fatty acid metabolism. nih.gov However, the precise regulatory mechanisms governing these pathways remain largely unknown. Future research should focus on identifying the specific enzymes and genetic control systems that modulate the flux of metabolites through these pathways.

In microorganisms, several genera, including Escherichia, Pseudomonas, Corynebacterium, and Acinetobacter, have been identified as capable of producing this compound. google.com The proposed biosynthetic route in some engineered microorganisms involves a reverse β-oxidation pathway, starting from the condensation of succinyl-CoA and acetyl-CoA. nih.gov Key enzymes in this proposed pathway include 3-oxoadipyl-CoA thiolase and 3-hydroxyadipyl-CoA dehydrogenase. nih.gov However, for many of the identified microorganisms, the exact metabolic pathways are still speculative and presumed to be complex. google.com A significant research effort is required to uncover these native and engineered pathways, which will be instrumental for metabolic engineering and the optimization of bioproduction.

Enhancing Bioproduction Efficiency and Scalability

The development of efficient and scalable bioproduction methods for this compound is a critical area of future research. While numerous microorganisms have been shown to produce this compound, the reported yields and titers are often low. google.com Metabolic engineering strategies, similar to those successfully applied for other hydroxy acids like 3-hydroxypropionic acid and 2-hydroxyadipate, offer a promising avenue for improvement. acs.orgnih.govnih.gov These strategies could include:

Enhancing Precursor Supply: Increasing the intracellular availability of key precursors like succinyl-CoA and acetyl-CoA.

Cofactor Regeneration: Optimizing the balance of reducing equivalents such as NADH and NADPH.

Elimination of Competing Pathways: Deleting genes responsible for the formation of byproducts to redirect carbon flux towards this compound.

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes in the biosynthetic pathway.

| Microorganism Genus | Potential for this compound Production |

| Escherichia | Identified as a producer, with potential for genetic engineering. google.com |

| Pseudomonas | Known to metabolize hydrocarbons, suggesting complex metabolic pathways that could be harnessed. google.com |

| Corynebacterium | Used as a host for the reverse β-oxidation pathway to produce adipic acid, with 3-hydroxyadipic acid as an intermediate. nih.gov |

| Acinetobacter | Capable of degrading mineral oils, indicating diverse metabolic capabilities. google.com |

| Delftia | Implicated in the degradation of various environmental pollutants. google.com |